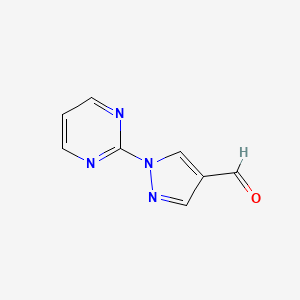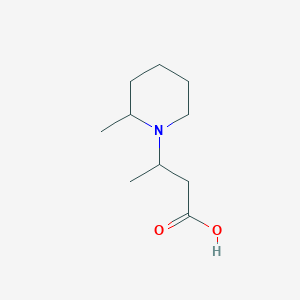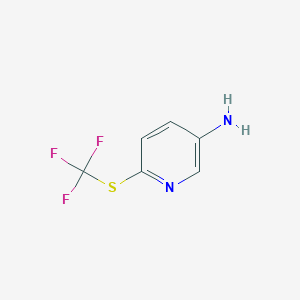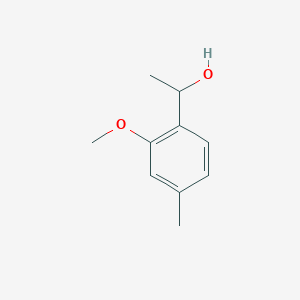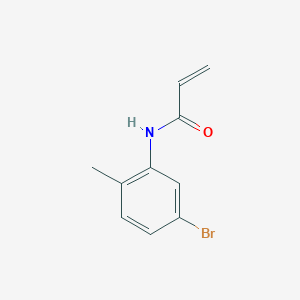
N-(5-bromo-2-methylphenyl)acrylamide
説明
Synthesis Analysis
The synthesis of N-substituted acrylamides, such as N-(5-bromo-2-methylphenyl)acrylamide, has been demonstrated using the Rhodococcus erythropolis 37 strain, exhibiting acylamidase activity . Another study presents two alternative synthesis routes for the preparation of N-phenyl acrylamide, both based on the Schotten-Baumann reaction .Molecular Structure Analysis
The molecular formula of this compound is C10H10BrNO . The average mass is 240.1 Da and the monoisotopic mass is 226.994568 Da .科学的研究の応用
Polymerization and Solubility Studies
- N-(5-bromo-2-methylphenyl)acrylamide and similar compounds have been studied for their potential in polymerization reactions. The solubility of these compounds in various solvent compositions has been a key area of research, providing valuable data for industrial product and process design (Yao, Li, Luo, & Liu, 2010).
Synthesis Methods
- Methods for synthesizing derivatives of this compound have been developed, focusing on efficient and environmentally benign procedures. This includes the acylation of related aniline compounds with acryloyl chloride, achieving high yields and simplicity in operation (Jia-cheng, 2012).
Corrosion Inhibition
- Some derivatives of this compound have been explored as corrosion inhibitors. These compounds show potential in protecting metals like copper in acidic environments, showcasing their utility in industrial applications (Abu-Rayyan et al., 2022).
Spectroscopy and Molecular Property Analysis
- Studies have also been conducted on the vibrational spectroscopy, molecular properties, and energy analysis of this compound derivatives. Such research helps in understanding the molecular behavior and potential applications of these compounds in various fields (Barım & Akman, 2021).
Tissue Engineering Applications
- Poly(N-isopropyl acrylamide)-based scaffolds, which are closely related to this compound, have been developed for tissue engineering. These scaffolds exhibit controlled porosity and temperature-responsive properties, making them suitable for various biomedical applications (Galperin, Long, & Ratner, 2010).
Polymerization Techniques
- Research has been focused on the controlled polymerization techniques of N-isopropylacrylamide, which is structurally related to this compound. This includes room-temperature RAFT polymerization, providing insights into the synthesis of thermoresponsive polymers used in drug delivery (Convertine, Ayres, Scales, Lowe, & McCORMICK, 2004).
将来の方向性
作用機序
Biochemical Pathways
Acrylamide, a related compound, is metabolized in vivo by two pathways. The first involves biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide (GA). The second pathway is coupled to glutathione in the presence of glutathione S-transferase (GST): acrylamide to N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA)
Pharmacokinetics
. These properties may influence the bioavailability of N-(5-bromo-2-methylphenyl)acrylamide.
特性
IUPAC Name |
N-(5-bromo-2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h3-6H,1H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPOYHBMEUQCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
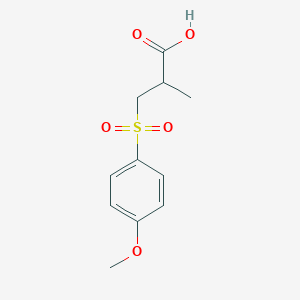




![2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1418921.png)
![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)
